10-bromoanthracene-9-carbaldehyde 10-bromoanthracene-9-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13903796
InChI: InChI=1S/C15H9BrO/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-9H
SMILES:
Molecular Formula: C15H9BrO
Molecular Weight: 285.13 g/mol

10-bromoanthracene-9-carbaldehyde

CAS No.:

Cat. No.: VC13903796

Molecular Formula: C15H9BrO

Molecular Weight: 285.13 g/mol

* For research use only. Not for human or veterinary use.

10-bromoanthracene-9-carbaldehyde -

Specification

Molecular Formula C15H9BrO
Molecular Weight 285.13 g/mol
IUPAC Name 10-bromoanthracene-9-carbaldehyde
Standard InChI InChI=1S/C15H9BrO/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-9H
Standard InChI Key YPRQOJZRPXMBMQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C=O

Introduction

Synthesis and Optimization

The synthesis of 10-bromoanthracene-9-carbaldehyde typically involves a two-step protocol starting from anthracene (C₁₄H₁₀) :

Step 1: 9,10-Dibromination of Anthracene

Anthracene undergoes electrophilic bromination using bromine (Br₂) in dichloromethane (DCM) to yield 9,10-dibromoanthracene. This reaction proceeds via a halogenation mechanism, where bromine acts as both an electrophile and a solvent.

Step 2: Lithium–Halogen Exchange and Formylation

The dibrominated intermediate is subjected to a lithium–halogen exchange reaction with n-butyllithium (n-BuLi), followed by formylation using N-methylformanilide. This step selectively replaces one bromine atom with a formyl group, producing 10-bromoanthracene-9-carbaldehyde in a 72% yield .

Table 1: Synthesis of 10-Bromoanthracene-9-carbaldehyde

StepReactantsConditionsYield
1Anthracene + Br₂DCM, RT, 24 hr85–90%
29,10-Dibromoanthracene + n-BuLi + N-methylformanilideTHF, -78°C, 2 hr72%

Alternative approaches include the selective bromination of 9-anthraldehyde using N-bromosuccinimide (NBS), though this method is less commonly reported .

Applications in Medicinal Chemistry

10-Bromoanthracene-9-carbaldehyde has emerged as a pivotal building block in the synthesis of anticancer agents. Recent work by researchers has demonstrated its utility in constructing (E)-9-(2-nitrovinyl)anthracenes, a class of compounds with remarkable activity against CLL and BL .

Antiproliferative Activity

In a 2023 study, 10-bromoanthracene-9-carbaldehyde was condensed with nitroalkanes via Henry–Knoevenagel reactions to generate nitrovinylanthracenes. These derivatives were evaluated in CLL (HG-3 and PGA-1) and BL (EBV⁻ MUTU-1 and EBV⁺ DG-75) cell lines, revealing IC₅₀ values as low as 0.17 μM (compound 19g in HG-3 cells) .

Table 2: Biological Activity of Selected Derivatives

CompoundSubstituentIC₅₀ (μM)Cell LineApoptosis Induction
19a10-H0.45HG-392%
19g10-Br0.17HG-395%
19l10-Ethyl0.22PGA-189%
19m10-Isopropyl0.25PGA-191%

Structure–Activity Relationships (SAR)

  • Halogenation: Bromine at C-10 enhances electron-deficient character, improving binding to cellular targets.

  • Nitrovinyl Group: The (E)-configuration is critical for activity; reduction to nitroethane abolishes potency .

  • Alkyl Substituents: Branched chains (e.g., isopropyl) at C-10 improve lipid solubility and membrane permeability.

Future Directions

Future research should focus on:

  • Optimizing Synthetic Routes: Enhancing yields via catalytic methods or flow chemistry.

  • Expanding SAR Studies: Investigating heterocyclic and polar substituents to improve pharmacokinetics.

  • In Vivo Evaluation: Assessing the efficacy and toxicity of lead compounds in animal models.

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